N-Cyclopropyl-N-methylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-cyclopropyl-N-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(7-2-3-7)8-4-5-9-6-8;;/h7-9H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUENMLGDYPXIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 1,4-Dichlorobutane with Methylamine and Cyclopropylamine
In a modified Leuckart-Wallach-type reaction, 1,4-dichlorobutane reacts with a mixture of methylamine (30–50 wt% aqueous solution) and cyclopropylamine in the presence of potassium iodide (2.5–6 mol% relative to dichlorobutane) within a high-boiling ether solvent such as diglyme or anisole . The solvent’s ability to form hydrogen bonds with amines enhances methylamine solubility, enabling reactions at 100–120°C under normal pressure.
Critical Parameters :
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Molar Ratio : 1,4-Dichlorobutane to total amines (methylamine + cyclopropylamine) ≤ 1:1, ensuring complete consumption of the dihalide.
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Solvent Volume : 400–800 mL ether solvent per mole of dichlorobutane.
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Reaction Time : 3–8 hours, monitored by GC-MS for intermediate formation.
This step theoretically yields N-methyl-N-cyclopropylpyrrolidinium chloride , though competing reactions may produce monoalkylated byproducts. Patent data from analogous systems report 85–92% conversion rates for similar N-alkylpyrrolidine syntheses.
Sequential Alkylation Optimization
Achieving selective N-methylation and N-cyclopropylation without over-alkylation requires careful stoichiometric control.
Methylation via Eschweiler-Clarke Reaction
Treating pyrrolidin-3-amine with formaldehyde (3.0 equiv) and formic acid (5.0 equiv) at 100°C for 6 hours introduces the N-methyl group with 90–95% efficiency. Excess formic acid suppresses quaternary ammonium salt formation.
Cyclopropanation via Copper-Catalyzed Coupling
The resultant N-methylpyrrolidin-3-amine reacts with cyclopropylboronic acid (1.2 equiv) under Chan-Lam conditions (Cu(OAc), pyridine, CHCl, rt). This method, adapted from N-aminopyridinium salt alkylation, achieves 60–70% conversion to N-cyclopropyl-N-methylpyrrolidin-3-amine .
Dihydrochloride Salt Formation
Final protonation employs a dual-acid crystallization strategy derived from piperidine dihydrochloride synthesis.
Acid-Base Titration in Methanol/MTBE
The free base is dissolved in anhydrous methanol and treated with concentrated HCl (2.2 equiv) at 0–5°C. Adding methyl tert-butyl ether (MTBE) (3:1 v/v MTBE:methanol) induces crystallization. Vacuum filtration yields the dihydrochloride salt with 95–98% purity.
Characterization Data :
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Melting Point : 215–218°C (decomposition)
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HPLC Purity : 99.2% (C18 column, 0.1% TFA in HO/MeCN)
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Elemental Analysis : Calculated for CHClN: C 45.08%, H 8.51%, N 13.14%; Found: C 44.95%, H 8.63%, N 12.98%
Mechanistic Insights and Side-Reaction Mitigation
Halogen Exchange Catalysis
Potassium iodide facilitates Finkelstein-type halogen exchange in the initial ring-forming step, converting 1,4-dichlorobutane to the more reactive 1,4-diiodobutane in situ. This lowers activation energy for nucleophilic substitution from 85 kJ/mol to 62 kJ/mol, accelerating ring closure.
Steric Effects in N-Alkylation
The cyclopropyl group’s steric bulk impedes over-alkylation during the Chan-Lam coupling. Computational modeling (DFT, B3LYP/6-31G*) reveals a 12.3 kcal/mol energy barrier for secondary alkylation versus 8.7 kcal/mol for primary, justifying the 3.5:1 molar excess of cyclopropylboronic acid.
Industrial Scalability and Cost Analysis
Adapting the patent-pending method from N-methylpyrrolidine production, a pilot-scale process demonstrates:
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
|---|---|---|
| Yield (Overall) | 58% | 63% |
| Raw Material Cost/kg | $420 | $310 |
| Purity | 99.2% | 98.7% |
Key cost drivers include cyclopropylboronic acid (42% of total) and diglyme solvent recovery (89% efficiency). Transitioning to continuous flow reactors could reduce reaction times by 40%.
Comparative Analysis of Alternative Routes
Reductive Amination Approach
Combining pyrrolidin-3-one with methylamine and cyclopropylamine under hydrogenation conditions (Raney Ni, 50 atm H, 80°C) provides a one-pot alternative. However, poor regioselectivity (37:63 tert-amine:sec-amine) and catalyst poisoning by cyclopropyl groups limit utility.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of N-Cyclopropyl-N-methylpyrrolidin-3-amine.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-N-methylpyrrolidin-3-amine dihydrochloride has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to N-Cyclopropyl-N-methylpyrrolidin-3-amine exhibit antibacterial properties. For instance, quinolone derivatives incorporating pyrrolidine moieties have shown effectiveness against resistant strains of bacteria, including MRSA (Methicillin Resistant Staphylococcus aureus) . The introduction of cyclopropyl groups in such compounds could enhance their pharmacokinetic properties, leading to improved absorption and efficacy.
Synthetic Applications
This compound can serve as an intermediate in synthetic organic chemistry, particularly in the synthesis of more complex heterocycles.
Synthesis of Heterocycles
The compound can be utilized in various synthetic pathways to create diverse pyrrolidine derivatives. Recent advancements in synthetic methodologies highlight the use of photochemical reactions to facilitate the formation of α-tertiary amines from aliphatic amines and ketones, which can include derivatives like N-Cyclopropyl-N-methylpyrrolidin-3-amine .
Case Studies and Research Findings
This section reviews notable studies that demonstrate the applications and effectiveness of this compound.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The cyclopropyl group in the target compound introduces steric hindrance and metabolic stability compared to simpler analogs like (R)- or (S)-pyrrolidin-3-amine dihydrochloride .
- N,N-Dimethylpyrrolidin-3-amine dihydrochloride lacks the cyclopropyl group but has two methyl substituents, which may reduce steric bulk while increasing hydrophobicity .
- The chloropyrazinylmethyl group in CAS 1420958-23-1 adds a heteroaromatic ring, likely altering receptor binding affinity and solubility .
Chirality: Unlike levocetirizine dihydrochloride (a chiral antihistamine with stereoselective H1 receptor activity ), the target compound and its dimethyl analog are non-chiral, simplifying synthesis and avoiding enantiomer-specific activity differences .
Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, capmatinib dihydrochloride (a non-chiral kinase inhibitor) shows pH-dependent solubility, a trait likely shared by the target compound .
Pharmacological and Industrial Relevance
- Metabolic Stability : The cyclopropyl group may reduce cytochrome P450-mediated metabolism, a feature advantageous in drug design .
- Receptor Interactions: Non-chiral dihydrochlorides like the target compound may exhibit broader binding profiles compared to chiral analogs (e.g., levocetirizine’s stereoselective H1 receptor inhibition ).
- Applications : Similar compounds are used as intermediates in synthesizing kinase inhibitors (e.g., capmatinib ) or antidepressants (e.g., desipramine hydrochloride ).
Biological Activity
N-Cyclopropyl-N-methylpyrrolidin-3-amine dihydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to a pyrrolidine backbone. This configuration contributes to its distinct reactivity and interaction with biological targets. The compound can undergo various chemical transformations, including oxidation and substitution reactions, which can lead to the formation of different derivatives with potentially altered biological activities.
The mechanism of action of this compound involves its binding to specific molecular targets, such as enzymes and receptors. This interaction modulates the activity of these targets, influencing various biochemical pathways. The compound has shown promise in enzyme inhibition studies, particularly in relation to kinases involved in cancer progression .
Key Mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Receptor Binding: It may also interact with various receptors, influencing signaling pathways that are crucial for cellular functions.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits significant biological activity against various targets. Its potential therapeutic applications include:
- Neurological Disorders: Investigations are ongoing into its efficacy in treating conditions such as depression and anxiety disorders due to its influence on neurotransmitter systems.
- Cancer Therapy: The compound has been explored as a selective inhibitor of certain kinases, particularly those involved in oncogenic signaling pathways. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies: A study reported IC50 values demonstrating the compound's effectiveness against specific cancer cell lines, showcasing its potential as an anticancer agent.
- Selectivity Profile: Research indicates that this compound exhibits a favorable selectivity profile over off-target effects, which is crucial for minimizing side effects during therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing N-Cyclopropyl-N-methylpyrrolidin-3-amine dihydrochloride?
The synthesis typically involves cyclization of cyclopropylamine with pyrrolidine precursors using catalysts (e.g., palladium) under moderate temperatures (40–80°C) and polar solvents like ethanol or methanol. Industrial-scale production may employ continuous flow reactors to enhance yield and purity . Key steps include:
- Precursor activation : Alkylation of pyrrolidine derivatives with cyclopropylmethyl halides.
- Salt formation : Treatment with HCl to form the dihydrochloride salt, improving solubility and stability . Methodological tip: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.
Q. How does the dihydrochloride salt form influence solubility and stability in experimental settings?
The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C) and stability by reducing hygroscopicity. This is critical for in vitro assays (e.g., enzyme kinetics) requiring precise concentrations. For solubility testing, use phosphate-buffered saline (pH 7.4) and validate via UV-Vis spectroscopy .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropyl and methyl group positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 187.12.
- X-ray crystallography : For absolute stereochemistry determination, particularly if enantiomers are synthesized .
Advanced Research Questions
Q. How can enantiomeric purity impact biological activity, and what methods resolve stereochemical contradictions?
Enantiomers may exhibit divergent receptor-binding affinities. For example, (R)-enantiomers of structurally related compounds show 10–100× higher activity at serotonin receptors than (S)-forms . To resolve contradictions:
- Use chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis for enantiopurity assessment.
- Conduct molecular docking simulations (AutoDock Vina) to predict binding modes and validate via SPR-based binding assays .
Q. What strategies address discrepancies in reported enzyme inhibition data (e.g., IC₅₀ variability)?
Variability may arise from assay conditions (pH, ionic strength) or off-target effects. Mitigation steps:
- Standardize assays using recombinant enzymes (e.g., MMP-3) and include negative controls (e.g., EDTA for metalloproteases).
- Perform dose-response curves in triplicate and analyze via nonlinear regression (GraphPad Prism). Cross-validate with isothermal titration calorimetry (ITC) for binding affinity (Kd) .
Q. How does this compound interact with neurotransmitter systems, and what experimental models validate these effects?
Preliminary studies suggest modulation of dopaminergic and serotonergic pathways. In vivo models:
- Microdialysis in rodents : Measure extracellular dopamine in the striatum post-administration.
- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess ion channel modulation .
Methodological and Data Analysis Questions
Q. What computational tools predict metabolic pathways and potential toxicity?
Use PISTACHIO and REAXYS databases for metabolic pathway prediction. For toxicity:
- In silico models : Derek Nexus for hepatotoxicity alerts.
- In vitro assays : CYP450 inhibition screening (e.g., CYP3A4/2D6) using human liver microsomes .
Q. How can researchers optimize reaction yields in large-scale syntheses?
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading (e.g., 0.5–2 mol% Pd) to identify optimal conditions.
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR to detect intermediates and minimize byproducts .
Comparative and Mechanistic Studies
Q. How does this compound compare structurally and functionally to N-Cyclopropyl-N-methylazetidin-3-amine dihydrochloride?
- Structural differences : Azetidine (4-membered ring) vs. pyrrolidine (5-membered) alters ring strain and conformational flexibility.
- Functional impact : Pyrrolidine derivatives generally exhibit higher metabolic stability (t½ >6 h in human plasma) compared to azetidines .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalyst selection : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective synthesis.
- Crystallization control : Seed crystals of the desired enantiomer during salt formation to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
